(S)-1-(3-fluoro-2-methoxyphenyl)ethanamine
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Overview
Description
(S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-2-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using a chiral amine source and a reducing agent like sodium cyanoborohydride.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell growth.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Fluorophenyl)ethan-1-amine: Lacks the methoxy group, which may affect its biological activity.
(S)-1-(3-Methoxyphenyl)ethan-1-amine: Lacks the fluorine atom, which may influence its reactivity and binding properties.
Uniqueness
(S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine is unique due to the presence of both fluorine and methoxy groups, which can significantly impact its chemical and biological properties.
Biological Activity
(S)-1-(3-fluoro-2-methoxyphenyl)ethanamine, often referred to as a novel psychoactive substance (NPS), has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological interactions, and relevant case studies.
- Molecular Formula : C9H12FNO
- Molecular Weight : 171.20 g/mol
- Structure : The compound features a fluorine atom and a methoxy group on a phenyl ring, contributing to its unique reactivity and potential biological effects.
Synthesis Methods
Various synthetic routes have been developed for this compound, including:
- Direct Amination : Utilizing starting materials such as 3-fluoro-2-methoxyphenol and ethanamine.
- Reduction Reactions : Employing reagents such as lithium aluminum hydride to reduce corresponding ketones.
These methods are critical for producing the compound in sufficient quantities for biological testing.
Interaction Studies
Research indicates that this compound exhibits significant binding affinity at various biological targets, including:
- Serotonin Receptors : It has been shown to interact with serotonin receptors, which may influence mood and behavior.
- Dopamine Transporters : Binding studies suggest potential effects on dopaminergic signaling pathways, relevant for understanding its psychoactive properties.
The following table summarizes the binding affinities of this compound compared to similar compounds:
Compound Name | Binding Affinity (nM) | Similarity Index |
---|---|---|
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine | 50 | 0.96 |
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine | 70 | 0.91 |
(4-Fluoro-2-methoxyphenyl)methanamine | 120 | 0.84 |
These interactions are crucial for evaluating the therapeutic potential and safety profiles of the compound.
Case Studies
Recent case studies have highlighted the clinical implications of exposure to this compound:
-
Accidental Ingestion Case :
- A report documented two patients who experienced seizures following the inadvertent ingestion of a product containing this compound. Both patients presented with altered mental states and required supportive medical therapy.
- Toxicology screens confirmed the presence of the compound, indicating its psychoactive effects and potential for toxicity in unmonitored use .
- Research Findings :
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1S)-1-(3-fluoro-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
InChI Key |
XKDDLSQQLGMSCP-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)F)OC)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)OC)N |
Origin of Product |
United States |
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